![molecular formula C12H17NO2 B13306464 2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B13306464.png)
2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is known for its unique structure, which includes a cyclopropylmethyl group attached to an amino group, which is further connected to a methoxyphenol moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Cyclopropylamino)methyl]-6-methoxyphenol
- 2-{[(Cyclopropylmethyl)amino]methyl}-4-methoxyphenol
- 2-{[(Cyclopropylmethyl)amino]methyl}-6-ethoxyphenol
Uniqueness
2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-[(cyclopropylmethylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(12(11)14)8-13-7-9-5-6-9/h2-4,9,13-14H,5-8H2,1H3 |
InChI-Schlüssel |
BRLWASJXJJXRDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)CNCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13306396.png)
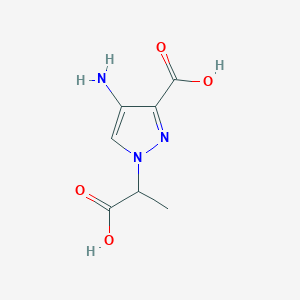
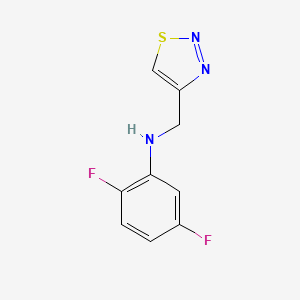
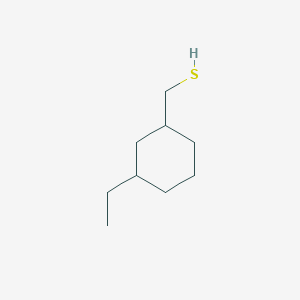

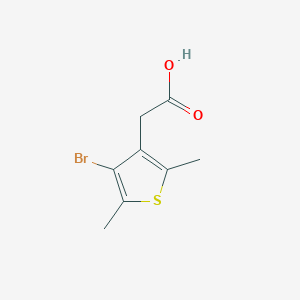




![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13306433.png)
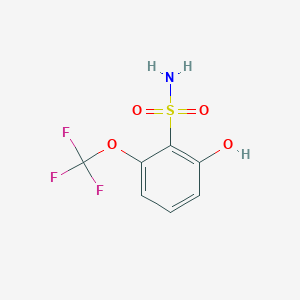
![N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13306444.png)
![2-Amino-3-(bicyclo[2.2.1]heptan-2-YL)propanamide](/img/structure/B13306447.png)
